

# A Preclinical Showdown: ADX71441 and Baclofen in the Management of Spasticity

Author: BenchChem Technical Support Team. Date: December 2025



For researchers and drug development professionals, the quest for more effective and better-tolerated treatments for spasticity is a continuous endeavor. This guide provides a comparative analysis of the novel GABA-B positive allosteric modulator, **ADX71441**, and the established GABAB receptor agonist, baclofen, based on available preclinical data. While direct head-to-head studies in spasticity models are not yet published, this guide synthesizes findings from separate preclinical investigations to offer insights into their respective profiles.

At a Glance: ADX71441 vs. Baclofen



| Feature                         | ADX71441                                                                                                                                 | Baclofen                                                                                                               |
|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action             | Positive Allosteric Modulator (PAM) of the GABAB receptor. [1]                                                                           | Direct agonist of the GABAB receptor.                                                                                  |
| Preclinical Model of Spasticity | Rat transection spinal cord injury (SCI) model.[2]                                                                                       | Various models including spinal ischemia-induced spasticity and chronic spinal rats.[3][4]                             |
| Key Efficacy Endpoint           | Reduction in Hoffmann's reflex<br>(H-reflex) amplitude.[2]                                                                               | Reduction in H-reflex, inhibition of monosynaptic and polysynaptic reflexes, and decrease in muscle resistance. [3][5] |
| Administration Route in Studies | Intravenous (i.v.), Oral (p.o.).[1]                                                                                                      | Intrathecal (i.t.), Subcutaneous (SC).[3][4]                                                                           |
| Reported Efficacy               | Significant reduction in H-reflex amplitude at 10 mg/kg (i.v.).[2]                                                                       | Dose-dependent reduction in spasticity measures.[3][5]                                                                 |
| Potential Advantage             | May offer a more physiological modulation of the GABAB receptor, potentially leading to a better side-effect profile and less tolerance. | Well-established efficacy for spasticity of spinal origin.[4]                                                          |

## Mechanism of Action: A Tale of Two Modalities

Both **ADX71441** and baclofen exert their effects through the GABAB receptor, a key player in inhibitory neurotransmission. However, their interaction with the receptor differs fundamentally.

Baclofen acts as a direct agonist, meaning it binds to the main (orthosteric) site of the GABAB receptor and activates it, mimicking the action of the endogenous neurotransmitter GABA.[1] This direct and continuous activation leads to a reduction in the release of excitatory neurotransmitters, thereby dampening the hyperexcitability that characterizes spasticity.



ADX71441, on the other hand, is a positive allosteric modulator (PAM).[1] It binds to a different site (allosteric site) on the GABAB receptor. By itself, ADX71441 does not activate the receptor. Instead, it enhances the effect of GABA when GABA is naturally released and binds to the receptor. This mechanism is thought to provide a more nuanced and physiological modulation of GABAB receptor activity, potentially leading to a wider therapeutic window and a reduced likelihood of side effects and tolerance associated with constant receptor activation.



Click to download full resolution via product page

Caption: GABAB Receptor Signaling Pathway

# Preclinical Efficacy in Spasticity Models ADX71441 in a Rat Spinal Cord Injury (SCI) Model

A key preclinical study evaluated **ADX71441** in a rat model of spasticity induced by spinal cord transection.[2] The primary measure of efficacy was the Hoffmann's reflex (H-reflex), an electrophysiological measure of monosynaptic reflex activity that is often hyperexcitable in spasticity.

Experimental Protocol:



- Animal Model: Rats with spasticity induced by spinal cord transection.
- Intervention: Single intravenous (i.v.) administration of ADX71441 (1, 3, or 10 mg/kg) or vehicle.[2]
- Primary Endpoint: Rate-dependent depression of the H-reflex.

### Quantitative Results:

| Dose of ADX71441 (i.v.)          | Outcome                                                                |  |
|----------------------------------|------------------------------------------------------------------------|--|
| 10 mg/kg                         | Significantly reduced the mean relative amplitudes of the H-reflex.[2] |  |
| Time Course of Effect (10 mg/kg) |                                                                        |  |
| Onset of Action                  | 6 minutes.[2]                                                          |  |
| Maximum Effect                   | 26 minutes.[2]                                                         |  |
| Duration of Action               | 86 minutes.[2]                                                         |  |

Additionally, in a separate study, **ADX71441** was shown to dose-dependently reduce the time rats spent on a rotarod, which is indicative of muscle-relaxant properties. The minimum effective dose in this test was 10 mg/kg.[1]

# **Baclofen in Preclinical Spasticity Models**

Baclofen has been extensively studied in various animal models of spasticity. One study utilized a rat model of spinal ischemia-induced spasticity to investigate the effects of baclofen and the development of tolerance.[3] Another study in chronic spinal rats assessed its impact on spinal reflexes.[5]

#### **Experimental Protocols:**

- Spinal Ischemia Model:
  - Animal Model: Rats with spasticity induced by transient spinal ischemia.



- o Intervention: Chronic intrathecal (i.t.) infusion of baclofen (1.0  $\mu$  g/0.5  $\mu$ l/h) or bolus i.t. injection (1.0  $\mu$ g).[3]
- Primary Endpoint: Hindlimb peripheral muscle resistance (PMR).[3]
- Chronic Spinal Rat Model:
  - Animal Model: Chronic spinal rats with sacral spinal transection.[5]
  - Intervention: Baclofen applied to the in vitro spinal cord preparation.[5]
  - Primary Endpoint: Inhibition of monosynaptic and polysynaptic ventral root reflexes.[5]

### Quantitative Results:

| Model              | Intervention                   | Outcome                                                                                                       |
|--------------------|--------------------------------|---------------------------------------------------------------------------------------------------------------|
| Spinal Ischemia    | Bolus i.t. baclofen (1.0 μg)   | Reduced PMR by 40-50% before tolerance development. [3]                                                       |
| Spinal Ischemia    | Chronic i.t. baclofen infusion | Initially decreased PMR, but tolerance developed after 5-7 days with PMR returning to pre-infusion levels.[3] |
| Chronic Spinal Rat | Baclofen (in vitro)            | EC50 for inhibition of<br>monosynaptic reflex: 0.26 ±<br>0.07 μΜ.[6]                                          |
| Chronic Spinal Rat | Baclofen (in vitro)            | EC50 for inhibition of polysynaptic reflex: 0.25 ± 0.09 μΜ.[6]                                                |

# **Experimental Workflows**





Click to download full resolution via product page

Caption: Preclinical Experimental Workflows

## **Discussion and Future Directions**

The available preclinical data suggests that both **ADX71441** and baclofen are effective in reducing signs of spasticity in rodent models. **ADX71441**, with its positive allosteric modulator mechanism, presents a potentially more refined approach to GABAB receptor modulation. The significant reduction in H-reflex amplitude in a spinal cord injury model is a promising finding.

Baclofen's efficacy is well-established, but the development of tolerance with chronic administration, as demonstrated in the spinal ischemia model, remains a clinical challenge.[3] The distinct mechanism of action of **ADX71441** may translate to a reduced propensity for tolerance development, although this requires direct investigation in chronic dosing studies.

A head-to-head preclinical study directly comparing the efficacy, side-effect profile (e.g., sedation, motor impairment), and tolerance liability of **ADX71441** and baclofen in a validated model of spasticity is a critical next step. Such a study would provide invaluable data for researchers and clinicians in the field of spasticity and further elucidate the therapeutic potential of GABAB receptor positive allosteric modulation. Furthermore, a study comparing oral formulations of both compounds would be highly relevant for clinical translation.

In a preclinical model of Charcot-Marie-Tooth Type 1A disease, **ADX71441** demonstrated comparable efficacy to baclofen in reducing the overexpression of PMP22 mRNA, a key



pathological marker.[7] While not a spasticity model, this study provides the most direct evidence of comparable biological activity between the two compounds.

In conclusion, **ADX71441** represents a promising novel therapeutic agent for spasticity. Its unique mechanism of action holds the potential for a differentiated clinical profile compared to the current standard of care, baclofen. Further preclinical and clinical investigation is warranted to fully characterize its therapeutic utility.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. The drug candidate, ADX71441, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addex therapeutics :: Addex ADX71441 Demonstrates Positive Results in Highly Translational Preclinical Model of Spasticity. [addextherapeutics.com]
- 3. Development of baclofen tolerance in a rat model of chronic spasticity and rigidity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the antinociceptive and antispastic action of (-)-baclofen after systemic and intrathecal administration in intact, acute and chronic spinal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of baclofen on spinal reflexes and persistent inward currents in motoneurons of chronic spinal rats with spasticity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Addex therapeutics :: Addex ADX71441 Dose Dependently Reduced PMP22 Expression Comparable to Baclofen in a Pre-Clinical Transgenic Model of Charcot-Marie-Tooth 1A Disease [addextherapeutics.com]
- To cite this document: BenchChem. [A Preclinical Showdown: ADX71441 and Baclofen in the Management of Spasticity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620548#adx71441-vs-baclofen-in-preclinical-models-of-spasticity]



## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com